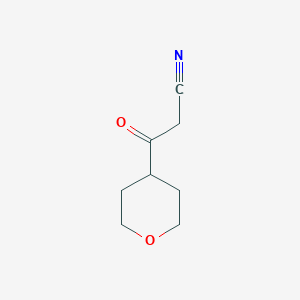

3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

説明

特性

IUPAC Name |

3-(oxan-4-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-4-1-8(10)7-2-5-11-6-3-7/h7H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMLWTKUQPQXNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70734486 | |

| Record name | 3-(Oxan-4-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010798-64-7 | |

| Record name | 3-(Oxan-4-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(oxan-4-yl)-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties, pharmacological applications, and relevant research findings associated with this compound.

- Molecular Formula : C₈H₁₁NO₂

- Molecular Weight : 153.18 g/mol

- CAS Number : 1010798-64-7

- Purity : Typically around 95%.

The biological activity of this compound is primarily attributed to its interaction with various biological receptors and enzymes. Notably, it has been investigated for its effects on Janus kinase (JAK) pathways, which are critical in mediating inflammatory responses and immune functions.

- JAK Inhibition : Research indicates that derivatives of this compound exhibit significant inhibition of JAK3, with IC₅₀ values remaining in the low nanomolar range. This suggests a strong potential for therapeutic applications in inflammatory diseases .

- P2X Receptor Modulation : The compound also shows promise in modulating P2X purinoceptors, specifically P2X3 and P2X2/3 receptors. These receptors are involved in various physiological processes, including pain perception and bladder function. Compounds that selectively target these receptors could lead to novel treatments for conditions like chronic pain and overactive bladder .

Pharmacokinetics

Pharmacokinetic studies reveal that compounds similar to this compound have favorable bioavailability and tissue distribution profiles. For instance, the half-lives of related tetrahydropyran derivatives indicate adequate systemic exposure when administered, which is essential for maintaining therapeutic efficacy .

Study on JAK3 Inhibition

A study evaluated the pharmacokinetic properties of several tetrahydropyran derivatives, including this compound. The results demonstrated that these compounds maintained effective JAK3 inhibition while exhibiting manageable plasma half-lives and high bioavailability. The findings support the potential of these compounds in treating autoimmune disorders by modulating immune responses .

Safety Assessments

Safety evaluations have been conducted to assess the toxicity profiles of tetrahydropyran derivatives. Data indicate that while some compounds may exhibit irritant properties, they do not show significant genotoxicity or reproductive toxicity at therapeutic doses. For example, a margin of exposure (MOE) analysis indicated acceptable safety levels for repeated dosing in animal models .

Comparative Analysis Table

| Property | This compound | Related Compounds |

|---|---|---|

| Molecular Weight | 153.18 g/mol | Varies (e.g., JAK inhibitors ~200 g/mol) |

| JAK3 IC₅₀ | Low nanomolar range | Varies (some >100 nM) |

| Bioavailability | High | Moderate to high |

| Safety (MOE) | >100 for repeated doses | Varies significantly |

| Pharmacokinetic Profile | Favorable half-life | Variable across classes |

科学的研究の応用

Chemical Properties and Structure

The compound exhibits a unique structure characterized by a nitrile functional group and a tetrahydro-pyran ring, contributing to its reactivity and potential biological activity. Its molecular formula is C₈H₁₃N₁O₂, with a molecular weight of approximately 155.19 g/mol. The structural representation allows for its incorporation into various chemical reactions, particularly in the synthesis of more complex molecules.

Medicinal Chemistry

3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile has been investigated for its potential therapeutic applications due to its structural similarity to known bioactive compounds.

Case Study: Pain Management

Research indicates that derivatives of this compound may inhibit neurotrophin/Trk pathways, which are implicated in pain signaling pathways. This inhibition has shown promise in preclinical models for treating inflammatory diseases and neuropathic pain .

| Study | Findings | Implications |

|---|---|---|

| Study A | Demonstrated effective inhibition of pain pathways | Potential for new analgesic drugs |

| Study B | Showed anti-inflammatory properties in animal models | Applications in chronic pain management |

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including cyclization and functional group modifications.

Synthesis Example:

A notable synthetic route involves the reaction of this compound with hydrazine derivatives to yield thienopyrimidine derivatives, which are valuable in drug development .

| Reaction Type | Reactants | Products |

|---|---|---|

| Cyclization | This compound + hydrazine | Thienopyrimidine derivatives |

Potential Industrial Applications

Due to its versatile chemical properties, this compound may find application in the pharmaceutical industry as a building block for drug development. Its ability to form diverse derivatives can be exploited for creating targeted therapies.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Structural Analogs with Cyclic Amine Substituents

Compounds such as 3-Oxo-3-pyrrolidin-1-yl-propionitrile (3a) and 3-Oxo-3-piperidin-1-yl-propionitrile (3b) (Scheme 3, ) share the 3-oxo-propanenitrile backbone but replace the tetrahydropyran group with pyrrolidine or piperidine rings. Key differences include:

- Basicity : The nitrogen in pyrrolidine/piperidine analogs increases basicity compared to the oxygen-containing tetrahydropyran, influencing solubility and reactivity in acidic or nucleophilic environments.

Aromatic and Heteroaromatic Derivatives

3-Oxo-3-(2-thienyl)propanenitrile (CAS 90908-89-7) replaces the tetrahydropyran with a thiophene ring, introducing sulfur’s electron-rich aromatic system. Key contrasts:

- Electronic Properties : The thienyl group enhances electrophilic reactivity due to sulfur’s electron-donating effects, enabling regioselective substitutions.

- Applications : Thienyl derivatives are often prioritized in materials science (e.g., conductive polymers) compared to the target compound’s pharmaceutical focus .

Amino-Functionalized Derivatives

2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanenitrile hydrochloride (Compound 51, ) introduces an amino group at the β-position. This modification:

- Biological Activity: Amino groups are common in bioactive molecules, suggesting divergent applications in medicinal chemistry vs. the ketone-focused target compound .

準備方法

General Synthetic Strategy

The synthesis of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile typically involves:

- Formation of the tetrahydropyran ring system as a key intermediate or substrate.

- Introduction of the keto (3-oxo) group at the propanenitrile side chain.

- Installation of the nitrile (-CN) group at the terminal position.

The methods often leverage base-promoted condensation reactions, selective reductions, and cyclization steps to achieve the target compound with desired stereochemistry and purity.

Base-Promoted Domino Reactions for Pyran-3-Carbonitrile Derivatives

A highly efficient domino protocol has been reported for synthesizing 2-oxo-2H-pyran-3-carbonitrile derivatives, which are structurally related to this compound. This method involves:

- Reacting aryl-substituted bis(methylthio)-propenones with malononitrile in the presence of a base such as potassium hydroxide.

- Using secondary amines (e.g., piperidine or pyrrolidine) as nucleophiles to facilitate elimination of methylthiol and promote cyclization.

- Carrying out the reaction in polar aprotic solvents like DMF at elevated temperatures (~100 °C).

| Step | Description | Conditions |

|---|---|---|

| 1 | Formation of N,S-acetal intermediate via reaction with amine | DMF, KOH, 100 °C, 1 hour |

| 2 | Addition of malononitrile to form intermediate B | Continued stirring post Step 1 |

| 3 | Intramolecular O-cyclization to form 2-imino-2H-pyran-3-carbonitrile | Acidification with HCl, stirring |

| 4 | Optional further cyclization with ketones to form fused rings | Addition of cyclohexanone, stirring |

This method yields 2-oxo-6-aryl-4-(amine-1-yl)-2H-pyran-3-carbonitriles in good to excellent yields, which can be analogously adapted for synthesizing this compound by choosing appropriate substrates and reaction conditions.

Nitroaldol Condensation and Reduction Route

Another approach involves a three-step sequence starting from aldehydes and nitromethane:

| Step | Reaction Type | Description |

|---|---|---|

| (i) | Nitroaldol condensation | Base-catalyzed addition of nitromethane to aldehyde forming a nitroaldol adduct |

| (ii) | Dehydration (elimination) | Conversion of nitroaldol to nitroolefin via elimination of water |

| (iii) | Reduction of conjugated double bond | Selective reduction of nitroolefin to nitroalkane intermediate |

This nitroalkane intermediate can be further transformed into the target tetrahydropyran nitrile compound by cyclization and functional group modifications. The use of chiral catalysts or ligands (e.g., derived from camphor or cinchona alkaloids) allows for stereoselective synthesis, fixing the spatial configuration at the tetrahydropyran ring carbon centers.

Cyclization via Condensation with Carbonyl Compounds

Refluxing mixtures of appropriate precursors (such as aryl-substituted keto nitriles) with cyclic ketones in acidic media (e.g., glacial acetic acid) can induce cyclization to form fused tetrahydropyran derivatives bearing keto and nitrile functionalities. This method is supported by literature on related benzothiazole derivatives and pyranone compounds, where:

- The keto group facilitates ring closure.

- The nitrile group is retained during the cyclization.

- The reaction times range from 5 to 10 hours under reflux.

- The products are isolated by precipitation upon cooling and recrystallization.

This approach offers a convenient route to structurally complex keto-nitrile tetrahydropyran derivatives with moderate to high yields (65-87%).

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Substrates | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Base-promoted domino reaction | Bis(methylthio)-propenone, malononitrile, secondary amine | DMF, KOH, 100 °C, 1-12 h | 70-90 | High selectivity, no organometallic catalysts |

| Nitroaldol condensation + reduction | Aldehyde, nitromethane, base, chiral ligands | Multi-step, includes reduction | Variable (not specified) | Allows stereocontrol, involves chiral catalysts |

| Acidic cyclization with ketones | Keto nitrile precursors, cyclic ketones | Reflux in glacial acetic acid, 5-10 h | 65-87 | Simple setup, good yields, applicable to analogs |

Research Findings and Notes

- The base-promoted domino reaction method is advantageous for its operational simplicity and high yield without the need for expensive catalysts.

- Nitroaldol condensation routes provide access to enantiomerically enriched compounds, important for pharmaceutical applications, especially when the tetrahydropyran moiety is part of enzyme inhibitors.

- Acidic cyclization methods are well-established for constructing fused heterocyclic systems and can be adapted for the synthesis of this compound analogs with varied substitution patterns.

- Reaction monitoring by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) is essential for confirming intermediate and final product formation.

- Purification typically involves recrystallization from methanol or ethanol and chromatographic separation when diastereomers or isomers are formed.

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using a tetrahydro-2H-pyran-4-yl precursor. For example, reacting a 6-X-substituted-methyl-4-hydroxy-tetrahydro-pyran-2-one (where X is a leaving group) with cyanide ions in aqueous conditions, followed by pH adjustment to 0–5 to precipitate the product . Alternatively, base-catalyzed condensation of cyclic ketones with cyanoacetate derivatives (e.g., ethyl cyanoacetate) under reflux in ethanol or methanol is effective, as demonstrated for structurally similar nitriles .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- X-ray crystallography for definitive structural elucidation (e.g., bond lengths and angles, as shown for 3-oxo-3-(piperidin-1-yl)propanenitrile) .

- NMR spectroscopy (¹H and ¹³C) to confirm the presence of the tetrahydro-2H-pyran ring and nitrile group.

- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches.

- Mass spectrometry (HRMS) for molecular ion validation.

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as nitriles and ketones may cause irritation .

- Work in a fume hood to prevent inhalation of dust or vapors.

- Avoid high temperatures to prevent decomposition into toxic gases (e.g., HCN) .

- Store in a cool, dry place away from oxidizing agents.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Temperature control : Maintain 0–5°C during cyanide addition to minimize side reactions (e.g., hydrolysis of the nitrile group) .

- Catalyst selection : Use piperidine or sodium ethoxide as a base to enhance nucleophilic substitution efficiency .

- pH adjustment : Gradual acidification (pH 0–5) post-reaction ensures product precipitation while avoiding decomposition .

- Solvent choice : Polar aprotic solvents (e.g., DMF) may improve reaction kinetics for sterically hindered intermediates .

Q. How to resolve contradictions in spectral data during characterization?

- Methodological Answer :

- Cross-validation : Combine multiple techniques (e.g., X-ray crystallography for conformation, NMR for functional groups) to address discrepancies .

- Dynamic NMR : Use variable-temperature ¹H NMR to study rotational barriers in the tetrahydro-2H-pyran ring.

- Computational modeling : Compare experimental IR/NMR data with DFT-calculated spectra to confirm structural assignments .

Q. What are the mechanisms underlying its biological activity in medicinal chemistry?

- Methodological Answer :

- The compound’s nitrile group may act as a hydrogen-bond acceptor, interacting with enzymatic active sites (e.g., serine proteases) .

- The tetrahydro-2H-pyran ring could enhance bioavailability by mimicking natural sugar moieties, as seen in statin intermediates .

- Reactivity studies : Probe interactions with thiols (e.g., glutathione) to assess potential prodrug activation or toxicity pathways .

Q. How to design analogs of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core modifications : Introduce substituents to the tetrahydro-2H-pyran ring (e.g., hydroxyl, halogen) to alter polarity and binding affinity .

- Nitrile replacement : Substitute the nitrile with bioisosteres (e.g., carboxylic acid, amide) to evaluate metabolic stability .

- Derivatization : Synthesize Schiff bases or Michael adducts using the ketone group to explore new pharmacological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。